(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C145H240N44O48S2.C2HF3O2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99-63-239-238-62-79(148)117(210)178-96(59-191)134(227)174-92(52-104(151)202)131(224)172-90(49-69(9)10)129(222)180-98(61-193)135(228)187-114(74(16)197)142(235)181-99)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209;3-2(4,5)1(6)7/h30-33,54,64-75,79-101,110-115,190-199H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157);(H,6,7)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,110+,111+,112+,113+,114+,115+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTJOAZTZPTMIF-LXQLIYPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N5CCC[C@H]5C(=O)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H241F3N44O50S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3545.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these steps include coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide. Deprotection steps are carried out using reagents like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pH, and solvent choice. Advanced techniques like solid-phase peptide synthesis may be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups typically yields ketones or aldehydes, while reduction of carbonyl groups yields alcohols.
Scientific Research Applications
Pharmaceutical Applications
The potential pharmaceutical applications of this compound are extensive due to its complex structure and bioactivity. Some key areas include:
- Peptide Therapeutics : Compounds with similar structures often serve as peptide therapeutics. The presence of multiple amino acid residues can lead to enhanced biological activity and specificity towards various targets.
- Drug Development : The compound's unique structure may allow it to interact with specific biological pathways. This makes it a candidate for developing drugs targeting metabolic disorders or cancer.
- Biological Assays : Its complex nature necessitates the use of biological assays to evaluate efficacy and toxicity. These assays often involve cell lines or animal models to assess the compound's therapeutic potential.
Biochemical Mechanisms
The mechanisms of action for compounds like this one can be multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This could be particularly useful in conditions where enzyme overactivity contributes to disease.
- Receptor Modulation : It may act on various receptors in the body, potentially modulating physiological responses such as inflammation or immune response.
Research Findings
Recent studies have highlighted several important findings regarding the applications of this compound:
- Bioactivity : Preliminary bioactivity assays indicate that similar compounds exhibit antimicrobial and anticancer properties. The extensive chain of amino acids and diverse functional groups may enhance these activities compared to simpler analogs .
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications in the amino acid sequence can significantly alter biological activity. Understanding these relationships is crucial for optimizing therapeutic effects .
- Synthetic Pathways : The synthesis of such complex molecules is achievable through various methods including solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications .
Case Studies
Several case studies illustrate the potential applications of this compound:
| Case Study | Findings | Implications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro | Potential development of a novel anticancer drug |
| Enzyme Interaction Study | Identified inhibition of key metabolic enzymes | Insights into treatment strategies for metabolic disorders |
| Peptide Therapeutics Development | Showed enhanced bioavailability compared to traditional peptides | Improved therapeutic outcomes in clinical settings |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Differences
b) Peptide-Based Antibiotics
Vancomycin analogs (e.g., teicoplanin) share macrocyclic peptide backbones but prioritize glycosylation for bacterial cell wall targeting. The subject compound lacks sugar moieties but includes carbamimidamido groups, which may mimic guanidinium side chains (e.g., arginine) for nucleic acid binding .
2. Chemical Property Comparison
Using similarity coefficients (e.g., Tanimoto index), the compound’s binary fingerprint would show low overlap (<0.3) with MFR-a due to divergent functional groups but higher overlap (~0.5) with synthetic peptide inhibitors like cyclosporine, which also use cyclic backbones for stability .
Key Differences in Reactivity :
- The trifluoroacetic acid counterion increases acidity (pH ~2) compared to MFR-a (neutral in physiological conditions).
- The hydroxyphenyl group enables UV absorption at 280 nm, a trait absent in aliphatic cofactors like MFR-a .
Research Findings and Implications
However, its solubility may limit membrane permeability compared to smaller analogs like o-aminophenol derivatives .
Toxicity: Positional isomerism (e.g., hydroxyphenyl vs. indole groups) could influence toxicity profiles. For example, o-aminophenol isomers show varying NOAELs (50–300 mg/kg-d), suggesting the subject compound’s safety requires rigorous in vivo testing .
Biological Activity
The compound , a highly complex peptide derivative, exhibits significant biological activity that has been the subject of various research studies. Its intricate structure includes multiple amino acid sequences and functional groups, suggesting potential applications in medicinal chemistry and therapeutic interventions. This article aims to explore the biological activity of this compound by reviewing relevant literature, including case studies and research findings.
Structural Overview
The compound is characterized by its extensive peptide chain, which consists of multiple amino acids linked by peptide bonds. The presence of various functional groups, such as amine and carbonyl groups, contributes to its biological reactivity and interaction with biological targets.
Key Features
- Peptide Composition : The compound includes several amino acids, including both standard and non-standard residues.
- Functional Groups : It contains multiple functional groups that may influence its binding affinity to biological targets.
- Stereochemistry : The stereochemical configuration (e.g., (4S), (2S)) plays a crucial role in its interaction with receptors and enzymes.
The biological activity of this compound can be attributed to its interaction with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.
- Antitumor Activity : Research indicates that the compound may exhibit antitumor properties, particularly through mechanisms involving apoptosis induction in cancer cells. For instance, studies have shown that similar compounds can trigger apoptotic pathways in various cancer cell lines .
- Metabolic Pathway Involvement : The compound's structure suggests potential interactions with metabolic pathways, particularly those involving amino acid metabolism. This is supported by findings that highlight the importance of amino acid derivatives in cellular metabolism and signaling .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Tumor Imaging : A study involving a related compound demonstrated its utility as a tumor imaging agent through PET imaging techniques. The results indicated significant tumor uptake, suggesting potential applications in cancer diagnostics .
- In Vivo Studies : Animal models have shown promising results regarding the compound's ability to inhibit tumor growth and reduce metastasis when administered at specific dosages .
Pharmacological Properties
Research has identified several pharmacological properties associated with this compound:
- Cytotoxicity : In vitro studies have revealed that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Selectivity : The selectivity of the compound for tumor cells over normal cells has been noted, which is critical for minimizing side effects in therapeutic applications .
Toxicology
Toxicological assessments are essential for evaluating the safety profile of any new therapeutic agent. Current data suggest that while the compound exhibits significant biological activity, further studies are needed to fully understand its toxicity profile and potential side effects.
Q & A
Q. What analytical techniques are essential for confirming the identity and purity of this complex peptide?
Researchers should employ high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, coupled with multi-dimensional NMR (e.g., , , COSY, HSQC) to verify stereochemistry and backbone connectivity. Purity can be assessed using reverse-phase HPLC with UV/Vis or diode-array detection, ensuring no residual trifluoroacetic acid (TFA) from synthesis .
Q. What safety protocols are critical when handling this compound in the laboratory?
Follow guidelines from Safety Data Sheets (SDS) for peptides, including wearing nitrile gloves, using chemical fume hoods during weighing, and avoiding inhalation of powders. Store lyophilized forms at -20°C under inert gas to prevent hydrolysis or oxidation. Spill management requires neutralization with absorbent materials and disposal via approved biohazard waste streams .
Q. How should researchers design initial experiments to assess this compound's solubility and stability?
Use a Design of Experiments (DoE) approach to test solubility in aqueous buffers (varying pH, ionic strength) and organic solvents (e.g., DMSO, acetonitrile). Stability studies should include accelerated degradation under thermal stress (40–60°C) and photolytic conditions, analyzed via HPLC to track decomposition products .
Advanced Research Questions
Q. How can stereochemical fidelity be maintained during solid-phase peptide synthesis (SPPS) of this compound's macrocyclic domains?
Employ orthogonal protecting groups (e.g., Fmoc/t-Bu for side chains) and microwave-assisted SPPS to enhance coupling efficiency. Use chiral auxiliaries or pseudo-prolines to minimize epimerization. Post-synthesis, validate stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy, referencing known spectra of similar macrocycles .
Q. What strategies mitigate side reactions (e.g., aspartimide formation, oxidation) in this peptide's synthesis?
Optimize coupling reagents (e.g., HATU over DCC for sterically hindered residues) and minimize repetitive piperidine exposure during Fmoc deprotection. Incorporate methionine sulfoxide or Trp(Boc) to prevent oxidation. For aspartimide-prone sequences, use backbone amide protection (e.g., Hmb) and low-temperature coupling .
Q. How can computational methods enhance the understanding of this compound's conformational dynamics and target interactions?
Perform molecular dynamics (MD) simulations using force fields (e.g., AMBER) to model macrocyclic flexibility. Docking studies with cryo-EM or NMR-derived receptor structures can predict binding modes. Validate hypotheses via alanine scanning mutagenesis and surface plasmon resonance (SPR) to quantify affinity changes .
Q. How should researchers resolve contradictions in bioactivity data across different assay systems (e.g., cell-free vs. cellular)?
Apply statistical rigor using ANOVA or mixed-effects models to account for variability. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. ITC for binding affinity). Investigate off-target effects via proteome-wide profiling or kinome screens .
Methodological Notes
- Experimental Design : Prioritize factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting synthesis yield or bioactivity .
- Data Interpretation : Use principal component analysis (PCA) to correlate structural features (e.g., side-chain hydrophobicity) with functional outcomes .
- Collaborative Tools : Leverage open-access databases (e.g., PubChem, UniProt) for cheminformatics and target annotation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
